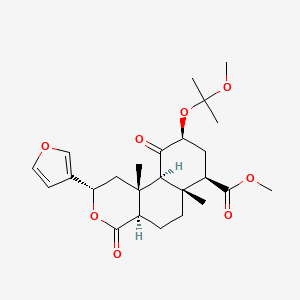

salvinorin B 2-methoxy-2-propyl ether

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H34O8 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-(2-methoxypropan-2-yloxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C25H34O8/c1-23(2,30-6)33-17-11-16(21(27)29-5)24(3)9-7-15-22(28)32-18(14-8-10-31-13-14)12-25(15,4)20(24)19(17)26/h8,10,13,15-18,20H,7,9,11-12H2,1-6H3/t15-,16-,17-,18-,20-,24-,25-/m0/s1 |

InChI Key |

CRCQUPUJAMIWQE-AZKXBNKQSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(C)(C)OC)C)C4=COC=C4 |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(C)(C)OC)C)C4=COC=C4 |

Origin of Product |

United States |

Molecular Pharmacology and Kappa Opioid Receptor Kor Interaction Dynamics of Salvinorin B 2 Methoxy 2 Propyl Ether

KOR Binding Affinity and Selectivity Profiles

The initial characterization of any potential KOR ligand involves a thorough assessment of its binding affinity and selectivity for the receptor. Salvinorin B 2-methoxy-2-propyl ether has been subjected to rigorous in vitro evaluations to determine these crucial parameters.

Radioligand binding assays are a standard method to quantify the affinity of a compound for a specific receptor. In these studies, Salvinorin B 2-methoxy-2-propyl ether has demonstrated a high affinity for the human kappa opioid receptor (hKOR). Quantitative analysis has established its binding affinity (Ki) to be in the sub-nanomolar range, with a reported value of 0.60 nM. wikipedia.orgfrontiersin.org This high affinity indicates a strong and stable interaction between the ligand and the receptor's binding pocket. The compound is noted for being among the most potent and selective known kappa opioids. researchgate.net

To contextualize its potency, the binding affinity of Salvinorin B 2-methoxy-2-propyl ether has been compared with that of Salvinorin A and the prototypical selective KOR agonist, U50,488H. Research indicates that Salvinorin B 2-methoxy-2-propyl ether displays an approximately 3-fold higher affinity for the KOR than both Salvinorin A and U50,488H. researchgate.net This enhanced affinity is a direct result of the structural modification at the C2 position, which not only increases potency but also contributes to a longer duration of action by preventing the rapid hydrolysis that deactivates Salvinorin A. nih.govresearchgate.net

| Compound | KOR Binding Affinity (Ki, nM) |

| Salvinorin B 2-methoxy-2-propyl ether | 0.60 |

| Salvinorin A | ~1.3 - 2.5 |

| U50,488H | ~2.7 |

KOR Functional Agonism and Signal Transduction Pathways

Beyond simple binding, the functional consequence of the ligand-receptor interaction is critical. Salvinorin B 2-methoxy-2-propyl ether acts as a potent agonist at the KOR, initiating downstream intracellular signaling cascades.

The canonical signaling pathway for the KOR upon agonist binding is through the activation of pertussis toxin-sensitive Gi/o heterotrimeric G-proteins. The functional potency of Salvinorin B 2-methoxy-2-propyl ether in this pathway has been quantified using guanosine 5′-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assays. In these functional studies, it acts as a full agonist at the KOR. nih.govnih.gov

The compound demonstrates significantly greater potency in activating G-proteins compared to its predecessors. It has an EC₅₀ value of 0.6 nM in [³⁵S]GTPγS assays, making it approximately 5-fold more potent than U50,488H (EC₅₀ of 3.4 nM) and about 7-fold more potent than Salvinorin A (EC₅₀ of 4.5 nM). nih.gov

| Compound | G-Protein Activation (EC₅₀, nM) |

| Salvinorin B 2-methoxy-2-propyl ether | 0.6 |

| Salvinorin A | 4.5 |

| U50,488H | 3.4 |

In addition to G-protein signaling, agonist binding to GPCRs like the KOR can also trigger the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades. nih.gov While Salvinorin A is known to be a potent activator of KOR-mediated G-protein signaling, its capacity to promote receptor internalization is considered relatively weak in comparison to other agonists.

Detailed quantitative data from specific β-arrestin recruitment assays (such as PathHunter or Tango assays) for Salvinorin B 2-methoxy-2-propyl ether are not extensively detailed in the available scientific literature. Therefore, specific values for its EC₅₀ or Emax in β-arrestin recruitment remain to be fully characterized.

The concept of "ligand bias" or "functional selectivity" refers to the ability of an agonist to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). frontiersin.org Developing KOR agonists that are biased towards G-protein activation is a key strategy in modern pharmacology, as this pathway is associated with therapeutic effects like analgesia, while the β-arrestin pathway has been linked to adverse effects. nih.govfrontiersin.org

Interaction with Non-Kappa Opioid Receptors and Other Neurotransmitter Systems

Research into the molecular pharmacology of salvinorin B 2-methoxy-2-propyl ether, also known as 2-O-methoxymethylsalvinorin B (MOM-Sal B), has consistently highlighted its high selectivity for the kappa opioid receptor (KOR). Investigations into its binding affinity and functional activity at other receptor systems have demonstrated a notably specific interaction profile, with minimal engagement of other opioid receptor subtypes and a lack of direct interaction with various other neurotransmitter systems.

Opioid Receptor Selectivity

Salvinorin B 2-methoxy-2-propyl ether exhibits a pronounced selectivity for the KOR over the other classical opioid receptors, namely the mu (μ) and delta (δ) opioid receptors. This high degree of selectivity is a key characteristic of this compound and its parent analogue, salvinorin A.

Detailed binding assays have quantified this selectivity. In competitive binding studies, salvinorin B 2-methoxy-2-propyl ether displayed negligible affinity for both the mu and delta opioid receptors, with Ki values significantly higher than those observed for the kappa opioid receptor. This indicates that the compound is unlikely to produce physiological effects through direct interaction with these receptors.

While direct binding data for salvinorin B 2-methoxy-2-propyl ether at the nociceptin/orphanin FQ receptor is not extensively documented, studies on its parent compound, salvinorin A, have shown no significant affinity for this receptor. nih.gov This suggests a similar selectivity profile for its more stable analogue, salvinorin B 2-methoxy-2-propyl ether.

| Receptor | Binding Affinity (Ki) | Reference Compound | Notes |

|---|---|---|---|

| Kappa Opioid Receptor (KOR) | High | - | Potent agonist activity. |

| Mu Opioid Receptor (MOR) | Low / Negligible | - | Demonstrates high selectivity for KOR over MOR. |

| Delta Opioid Receptor (DOR) | Low / Negligible | - | Demonstrates high selectivity for KOR over DOR. |

Interaction with Other Neurotransmitter Systems

Current research indicates that the pharmacological effects of salvinorin B 2-methoxy-2-propyl ether are primarily mediated through its potent agonism at the KOR. There is limited evidence to suggest direct, significant interactions with other major neurotransmitter systems.

Serotonergic and Cannabinoid Systems: Comprehensive receptor screening panels for salvinorin B 2-methoxy-2-propyl ether against a broad range of central nervous system targets, including serotonin and cannabinoid receptors, are not widely available in the published literature. However, research on salvinorin A has indicated a lack of significant affinity for the 5-HT2A serotonin receptor, the primary target for classic psychedelic compounds. nih.gov Furthermore, studies investigating the interaction of salvinorin A with cannabinoid receptors have found very weak affinity for both CB1 and CB2 receptors. nih.govresearchgate.net This suggests that salvinorin B 2-methoxy-2-propyl ether is also unlikely to exert its effects through direct engagement of these systems.

Structure Activity Relationship Sar of Salvinorin B 2 Methoxy 2 Propyl Ether and Its C 2 Modified Analogs

Elucidating the Role of the C-2 Ether Moiety in Receptor Recognition and Efficacy

The substituent at the C-2 position of the salvinorin scaffold plays a pivotal role in its interaction with the kappa-opioid receptor. This region of the molecule extends towards the extracellular loop 2 (ECL2) of the receptor, and the nature of the chemical group here significantly influences binding affinity and functional potency. mdpi.com

A primary motivation for replacing the natural C-2 acetyl ester of Salvinorin A with an ether linkage in Salvinorin B analogs is to enhance metabolic stability. The ester bond in Salvinorin A is susceptible to rapid hydrolysis by plasma esterases, leading to the formation of the significantly less active metabolite, Salvinorin B. mdpi.comnih.gov This rapid inactivation results in a short duration of action in vivo. nih.gov

Ether linkages are not readily hydrolyzed, which imparts greater metabolic stability and a longer duration of action to these analogs. researchgate.net For instance, 2-methoxymethyl-Salvinorin B (MOM-Sal B) demonstrates a significantly longer-lasting effect in animal models compared to Salvinorin A. nih.govwikipedia.org Beyond stability, the electronic and conformational properties of the ether linkage also contribute to a distinct pharmacological profile. Ethers at the C-2 position have been shown to produce compounds with equal or even greater potency than Salvinorin A. MOM-Sal B, for example, exhibits a three-fold higher binding affinity for the KOR than Salvinorin A. nih.gov This suggests that the ether oxygen and its conformation are highly favorable for interaction with the receptor binding pocket.

| Compound | Linkage at C-2 | KOR Binding Affinity (Ki, nM) | Relative Potency | Metabolic Stability |

| Salvinorin A | Ester (Acetate) | 1.3 - 6.2 | High | Low (hydrolyzed to Salvinorin B) |

| Salvinorin B | Alcohol | 111 - >10,000 | Very Low | Metabolite of Salvinorin A |

| MOM-Sal B | Ether (Methoxymethyl) | 0.4 - 0.6 | Very High | High |

| EOM-Sal B | Ether (Ethoxymethyl) | ~0.12 (inferred) | Exceptionally High | High |

Note: Data compiled from multiple sources. mdpi.comnih.govwikipedia.orgnih.govnih.gov Ki values can vary between different assays.

Structure-activity relationship studies on C-2 alkoxymethyl ether analogs of Salvinorin B have revealed that the size and shape of the alkyl group are critical determinants of KOR affinity and potency. There appears to be a limited and well-defined space in the receptor's binding pocket that accommodates this substituent. nih.gov

Chain Length: A systematic extension of the alkyl chain initially leads to an increase in potency. The ethoxymethyl (EOM) ether analog is significantly more potent than the methoxymethyl (MOM) ether. nih.gov However, further elongation to propoxymethyl and butoxymethyl ethers results in a gradual decrease in activity, although they retain potency comparable to Salvinorin A itself. nih.gov This suggests an optimal length for the alkyl chain that maximizes favorable interactions within the binding site.

Branching: The introduction of branching on the alkyl chain is generally detrimental to activity. The isopropoxymethyl and tert-butoxymethyl ethers exhibit a steep and progressive loss of affinity and potency compared to their linear counterparts. nih.gov This indicates a strong preference for unbranched chains and suggests that steric bulk is poorly tolerated in this region of the binding pocket.

| C-2 Ether Substituent | Alkyl Structure | KOR Binding Affinity (Ki, nM) | Relative Potency vs. Salvinorin A |

| Methoxymethyl (MOM) | -CH₂-O-CH₃ | 0.60 | ~5x higher |

| Ethoxymethyl (EOM) | -CH₂-O-CH₂CH₃ | ~0.12 (inferred) | ~10x higher |

| Propoxymethyl | -CH₂-O-(CH₂)₂CH₃ | Comparable | Comparable |

| Butoxymethyl | -CH₂-O-(CH₂)₃CH₃ | Comparable | Comparable |

| Isopropoxymethyl | -CH₂-O-CH(CH₃)₂ | Lower | Lower |

| Tert-butoxymethyl | -CH₂-O-C(CH₃)₃ | Much Lower | Much Lower |

Note: Data compiled from multiple sources. wikipedia.orgnih.gov Relative potencies are approximate and based on functional assay data.

Stereochemical Influence on KOR Binding and Activation

The stereochemistry at the C-2 position is a crucial factor for high-affinity binding to the kappa-opioid receptor. Salvinorin A possesses an R-configuration at this chiral center. Studies on C-2 modified analogs, including those with ether linkages, have consistently shown that the natural β-epimer (R-configuration) has a higher binding affinity than the corresponding unnatural α-epimer (S-configuration). nih.govbohrium.com This stereoselectivity implies a specific and constrained orientation of the C-2 substituent within the receptor's binding pocket is necessary for optimal interaction. The receptor environment is likely shaped to accommodate the precise spatial arrangement of the β-substituent, allowing for more favorable van der Waals contacts and potential hydrogen bonding.

Conformational Analysis and Ligand-Receptor Complementarity

Molecular modeling and conformational analysis studies have provided insights into how salvinorin analogs fit within the KOR binding pocket. The rigid diterpene core of the molecule serves as an anchor, placing the C-2 substituent in a specific region near transmembrane helix 7 (TM7). nih.gov The C-2 group is believed to interact with amino acid residues such as Tyrosine 313 (Y313). nih.gov

The high potency of certain C-2 ethers, like the methoxymethyl ether, has been explained by their ability to adopt a 'classic anomeric' conformation (gauche-gauche). This conformation allows the terminal atoms of the MOM group to spatially overlap with the corresponding atoms in the planar acetate (B1210297) group of the highly potent Salvinorin A, effectively mimicking its orientation despite the difference in chemical structure. This demonstrates a remarkable degree of ligand-receptor complementarity, where the flexibility of the ether linkage allows it to adopt an optimal conformation for binding that is similar to the natural ligand. wikipedia.org The preference for linear over branched alkyl chains further supports the hypothesis of a narrow, sterically constrained sub-pocket that accommodates the C-2 moiety. nih.gov

Contribution of Other Structural Elements (e.g., Furan (B31954) Ring, Diterpene Core) to Overall Activity

Furan Ring: The furan ring, located at C-12, is an essential pharmacophore for KOR activity. It is believed to be positioned deep within the binding pocket, engaging in crucial interactions. mdpi.com Site-directed mutagenesis studies suggest potential hydrogen bonding between the furan's oxygen atom and residues like Glutamine 115 (Q115) and Tyrosine 320 (Y320) in the receptor. nih.gov SAR studies on furan-modified analogs have shown that this part of the molecule is highly sensitive to substitution. Only sterically small substituents are tolerated, indicating the furan ring binds in a congested portion of the receptor. nih.govacs.org The electronic properties of the furan ring also appear to be important, as the introduction of electron-withdrawing groups significantly decreases potency. acs.org

Diterpene Core: The rigid, polycyclic diterpene core acts as the foundational scaffold, holding the key pharmacophoric elements—the C-2 substituent, the C-4 methyl ester, and the C-12 furan ring—in the correct spatial orientation for receptor binding. nih.gov Its conformational rigidity is crucial for minimizing the entropic penalty upon binding to the receptor, thereby contributing to the high affinity of these ligands. Attempts to modify other positions on this core, such as the C-4 position, have generally resulted in a significant loss of affinity, highlighting the core's primary role in providing a structurally optimized platform for receptor recognition. nih.gov

Biochemical and Enzymatic Stability Research on Salvinorin B 2 Methoxy 2 Propyl Ether

Investigation of C-2 Ether Bond Hydrolytic Stability

The primary metabolic liability of the natural kappa-opioid receptor (KOR) agonist, Salvinorin A, is the rapid hydrolysis of its C-2 acetate (B1210297) ester group by ubiquitous carboxylesterases in plasma and tissues. nih.govnih.govtranspopmed.org This enzymatic cleavage yields Salvinorin B, a metabolite with significantly reduced affinity and efficacy at the KOR, which is largely considered inactive. nih.govnih.govnih.gov This rapid degradation is a primary reason for Salvinorin A's very short duration of action in vivo. nih.govfrontiersin.orgnih.gov

To overcome this limitation, synthetic strategies have focused on replacing the labile ester moiety with more robust functional groups. The introduction of an ether linkage at the C-2 position, as seen in salvinorin B 2-methoxy-2-propyl ether, is a well-established method to confer resistance to esterase-mediated hydrolysis. nih.govnih.govnih.gov Ether bonds are inherently more chemically stable than ester bonds under physiological conditions and are not substrates for the esterases that rapidly metabolize Salvinorin A. nih.gov

Studies on analogous C-2 ether derivatives, such as Salvinorin B methoxymethyl ether (MOM-SalB) and Salvinorin B ethoxymethyl ether (EOM-SalB), have demonstrated this enhanced stability. nih.gov These compounds are resistant to the hydrolytic degradation that inactivates Salvinorin A, a characteristic that is predicted to be shared by salvinorin B 2-methoxy-2-propyl ether due to the presence of the same C-2 ether linkage. nih.govnih.gov This modification successfully addresses the primary pathway of metabolic inactivation, which is a crucial first step in developing analogs with improved pharmacokinetic properties. nih.govacs.org

Comparative Metabolic Pathways and Half-Life Determination in Biological Milieux

The metabolic pathway of Salvinorin A is dominated by its conversion to Salvinorin B, leading to a very short biological half-life. nih.govfrontiersin.orgmdpi.com In non-human primates, the elimination half-life of Salvinorin A has been measured at less than one hour, with PET scan studies showing that it is cleared from the brain with a half-life of approximately 8 minutes. nih.govnih.govnih.gov This rapid clearance severely limits its clinical utility. nih.gov

In contrast, C-2 ether analogs exhibit a markedly different metabolic profile. By blocking the primary route of metabolism, these compounds have a significantly longer duration of action. For instance, MOM-SalB produces antinociceptive and hypothermic effects in rodents that last for approximately 2 to 3 hours, a substantial increase compared to the less than 20-minute duration of action for Salvinorin A at equivalent doses. nih.govwikipedia.org This prolonged activity is a direct consequence of its improved metabolic stability. nih.govnih.gov

While specific pharmacokinetic data for salvinorin B 2-methoxy-2-propyl ether is not available, its properties can be inferred from these closely related structures. It is expected to resist esterase-mediated hydrolysis and therefore exhibit a prolonged half-life and duration of action compared to Salvinorin A. The table below presents a comparison of Salvinorin A with its more stable ether analogs.

| Compound | C-2 Modification | Metabolic Stability | Duration of Action / Half-Life | Key Findings |

| Salvinorin A | Acetate Ester | Low | Very Short (< 30 min) wikipedia.org | Rapidly hydrolyzed by esterases to inactive Salvinorin B. transpopmed.org |

| Salvinorin B | Hydroxyl | High (metabolite) | N/A (inactive) | Inactive deacetylated metabolite of Salvinorin A. |

| MOM-SalB | Methoxymethyl Ether | High | Prolonged (~2-3 hours) wikipedia.org | Resistant to esterase hydrolysis, leading to longer-lasting in vivo effects. nih.gov |

| EOM-SalB | Ethoxymethyl Ether | High | Moderate (~1-2 hours) | Exhibits increased metabolic stability and potency. frontiersin.orgnih.gov |

| Salvinorin B 2-methoxy-2-propyl ether | 2-Methoxy-2-Propyl Ether | Predicted High | Predicted Prolonged | Expected to be resistant to esterase hydrolysis due to the stable C-2 ether bond. |

Data for Salvinorin B 2-methoxy-2-propyl ether is predicted based on trends observed in analogous compounds.

Implications of Stability for Sustained Receptor Engagement

The enhanced metabolic stability of C-2 ether derivatives like salvinorin B 2-methoxy-2-propyl ether has direct implications for their interaction with the kappa-opioid receptor (KOR). The duration of a drug's effect is intrinsically linked to the time it can remain at its target receptor at a sufficient concentration. By preventing rapid inactivation, the ether modification allows for a prolonged presence of the active agonist in the body. nih.govnih.gov

This sustained availability facilitates longer-lasting engagement with the KOR. nih.gov For a KOR agonist, this means that the downstream signaling pathways responsible for its pharmacological effects can be activated for an extended period. This is a critical factor in the development of potential therapeutics for conditions like pain, pruritus, and substance use disorders, where a longer duration of action is often desirable. nih.govnih.gov The development of analogs with improved stability is a key hypothesis driving the creation of KOR-based therapeutics with better clinical profiles. nih.gov

Preclinical In Vivo Investigations Utilizing Salvinorin B 2-Methoxy-2-Propyl Ether Analogs

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient data to construct a detailed article on the preclinical in vivo investigations of "salvinorin B 2-methoxy-2-propyl ether" as per the provided outline.

While the Therapeutic Target Database mentions "Salvinorin B 2-methoxy-2-propyl ether" as a ligand for the kappa-opioid receptor, specific preclinical studies detailing its behavioral pharmacology, such as its effects on locomotor activity, its characterization in drug discrimination paradigms, or its analgesic mechanisms, are not available in the public domain. idrblab.net Similarly, there is a lack of published research on the pharmacokinetic and pharmacodynamic correlations of this specific compound in animal models.

Research is available for structurally related analogs, such as Salvinorin B methoxymethyl ether (MOM-SalB) and Salvinorin B ethoxymethyl ether (EOM-SalB), which have undergone more extensive preclinical evaluation. idrblab.netontosight.ai However, due to the strict requirement to focus solely on "salvinorin B 2-methoxy-2-propyl ether," a detailed article that adheres to the requested outline cannot be generated at this time.

Further research and publication of in vivo studies specifically investigating "salvinorin B 2-methoxy-2-propyl ether" are required to provide the detailed information requested.

Preclinical in Vivo Investigations Utilizing Salvinorin B 2 Methoxy 2 Propyl Ether Analogs

Mechanistic Studies Employing Genetically Modified Animal Models

Detailed mechanistic studies of "salvinorin B 2-methoxy-2-propyl ether" utilizing genetically modified animal models have not been identified in the public domain.

Research into other C-2 position analogs of Salvinorin B, such as Ethoxymethyl ether Salvinorin B (EOM SalB), has involved the use of genetically modified animals to elucidate the role of the kappa-opioid receptor (KOR). For instance, studies have utilized KOR knockout mice to confirm that the effects of EOM SalB are mediated through this receptor. nih.gov In the experimental autoimmune encephalomyelitis (EAE) mouse model, KOR knockout mice showed a more severe disease progression, highlighting the receptor's role in the observed therapeutic effects. nih.gov The effects of EOM SalB in reducing disease severity were absent in these knockout mice, confirming that its mechanism of action is KOR-dependent. nih.gov

However, no such specific data exists for a compound with the "2-methoxy-2-propyl ether" substitution at the C-2 position of Salvinorin B. The available data for the closely related Salvinorin B methoxymethyl ether (MOM-SalB) describes its pharmacological effects in wild-type animals, such as rats and mice, focusing on its increased potency and duration of action compared to Salvinorin A. nih.govresearchgate.net These studies confirmed its KOR-mediated actions by using a KOR antagonist, norbinaltorphimine, but did not employ genetically modified animal models. nih.govresearchgate.net

Due to the absence of research on "salvinorin B 2-methoxy-2-propyl ether," no data tables or further detailed research findings can be provided for this specific subsection.

Advanced Computational and Biophysical Characterization of Salvinorin B 2 Methoxy 2 Propyl Ether

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical (QM) studies have been instrumental in elucidating the conformational and electronic properties of Salvinorin B 2-methoxy-2-propyl ether, providing insights into the structural basis for its enhanced biological activity compared to Salvinorin A.

A key finding from crystallographic and computational analyses is the adoption of a 'classic anomeric' conformation by the methoxymethyl (MOM) ether group at the C2 position. deakin.edu.auharvard.edunih.gov This gauche-gauche conformation allows the ether to form a helical turn that surprisingly superimposes the terminal carbon and oxygen atoms of the MOM group with the corresponding atoms in the acetate (B1210297) group of Salvinorin A. harvard.edunih.gov This structural mimicry, despite the different bonding arrangement, is believed to be a crucial factor in its high affinity for the KOR. nih.gov This counter-intuitive isosterism is a testament to the conformational flexibility of the salvinorin scaffold and the specific electronic preferences of the alkoxymethyl ether. harvard.edunih.gov

Quantum mechanical calculations further illuminate the electronic landscape of the molecule. These studies can predict key electronic descriptors such as electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and partial atomic charges. While specific QM data for Salvinorin B 2-methoxy-2-propyl ether is not extensively published, the principles derived from studies on Salvinorin A and its analogs are applicable. For instance, the distribution of electron density, particularly around the furan (B31954) ring, the C4-methyl ester, and the C2 substituent, is critical for receptor recognition and activation. The ether oxygen atoms in the MOM group of Salvinorin B 2-methoxy-2-propyl ether introduce additional hydrogen bond accepting capabilities, which are likely to influence its interaction with the receptor binding pocket.

Molecular Docking and Molecular Dynamics Simulations of Ligand-KOR Complexes

To understand the molecular basis of its potent KOR agonism, molecular docking and molecular dynamics (MD) simulations have been employed to model the interaction of Salvinorin B 2-methoxy-2-propyl ether with the KOR. While many studies have focused on the parent compound, Salvinorin A, the insights gained are highly relevant to its analogs.

Docking studies of Salvinorin A into the crystal structure of the KOR have revealed a binding pose located above the traditional morphinan (B1239233) binding site. nih.gov The furan moiety orients towards the intracellular side of the receptor, while the C2 substituent extends towards the extracellular loop 2 (ECL2). nih.gov Key interactions for Salvinorin A include hydrogen bonds and hydrophobic contacts with residues such as V118, I139, C210 (in ECL2), Y312, Y313, and I316. nih.gov

For Salvinorin B 2-methoxy-2-propyl ether, the methoxymethyl ether at C2 is predicted to form specific interactions within this binding pocket. The ether oxygens are capable of forming hydrogen bonds with residues in the vicinity of ECL2, potentially with amino acids like Y312 and Y313. nih.gov MD simulations of the Salvinorin A-KOR complex have highlighted the dynamic nature of these interactions, with the C2-acetoxy group forming transient hydrogen bonds. nih.gov It is hypothesized that the more stable ether linkage in Salvinorin B 2-methoxy-2-propyl ether allows for more persistent and favorable interactions, contributing to its increased potency and longer duration of action. The lack of a labile ester bond also contributes to its metabolic stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) modeling and cheminformatics approaches provide a systematic framework for understanding how structural modifications to the salvinorin scaffold influence KOR activity. While a formal 3D-QSAR model for a broad range of salvinorin analogs is not yet publicly available, extensive structure-activity relationship (SAR) studies have laid the groundwork for such models. nih.gov

SAR studies have demonstrated that the C2 position is a critical determinant of KOR affinity and efficacy. nih.gov The replacement of the C2-acetate of Salvinorin A with a hydroxyl group (Salvinorin B) leads to a dramatic loss of affinity. nih.gov The introduction of a methoxymethyl ether at this position, creating Salvinorin B 2-methoxy-2-propyl ether, restores and even enhances potency. nih.gov

Further exploration of the C2 position has revealed that the size and nature of the substituent are crucial. For instance, increasing the alkyl chain length of the ether can modulate activity. Cheminformatics analyses, which involve the systematic study of chemical information, can help to quantify the physicochemical properties that govern these SAR trends, such as hydrophobicity, steric bulk, and hydrogen bonding capacity.

Pharmacophore modeling, a key cheminformatics technique, has been used to define the essential three-dimensional arrangement of chemical features required for KOR agonism based on the salvinorin scaffold. acs.orgdeakin.edu.au A typical pharmacophore model for a salvinorin-based KOR agonist would include features such as a hydrogen bond acceptor (from the C2 substituent), a hydrogen bond acceptor (from the C17-lactone), and hydrophobic/aromatic features (from the furan ring and the core diterpene structure). acs.orgdeakin.edu.au

| Compound | Ki (nM) at KOR | EC50 (nM) at KOR |

| Salvinorin A | 1.3 | 4.5 |

| Salvinorin B | >1000 | - |

| Salvinorin B 2-methoxy-2-propyl ether | 0.73 | 0.6 |

| U50,488H (reference agonist) | 2.7 | 3.4 |

This table presents a summary of binding affinities (Ki) and potencies (EC50) for Salvinorin B 2-methoxy-2-propyl ether and related compounds at the kappa-opioid receptor (KOR). Data is compiled from multiple sources for comparative purposes. nih.govnih.gov

De Novo Design Strategies for Novel Salvinorin B 2-Methoxy-2-Propyl Ether Inspired Scaffolds

The unique, non-nitrogenous scaffold of salvinorin, coupled with the detailed understanding of its binding mode and SAR, makes it an excellent starting point for de novo design strategies aimed at discovering novel KOR agonists. De novo design involves the computational generation of new molecular structures with desired properties.

Generative deep learning frameworks have been successfully employed for the de novo design of KOR antagonists, demonstrating the power of these approaches in opioid research. nih.govbiorxiv.orgnih.gov Similar strategies can be adapted for the design of agonists. By using the pharmacophore model derived from Salvinorin B 2-methoxy-2-propyl ether and other potent analogs as a template, generative models can propose novel chemical scaffolds that satisfy the key structural requirements for KOR activation. acs.orgacs.org

These computational methods can explore a vast chemical space to identify molecules that are structurally distinct from the neoclerodane core but still present the necessary functional groups in the correct spatial orientation. The goal is to design ligands with optimized properties, such as improved selectivity, tailored signaling bias (e.g., G-protein vs. beta-arrestin pathways), and favorable pharmacokinetic profiles. The insights gained from the biophysical characterization of Salvinorin B 2-methoxy-2-propyl ether, particularly the importance of the C2 ether conformation, provide crucial constraints for these de novo design efforts, guiding the generation of the next generation of KOR-targeted therapeutics. acs.orgacs.orgnih.gov

Following a comprehensive search of scientific literature, no research or data could be found for the specific chemical compound “salvinorin B 2-methoxy-2-propyl ether.” The search results consistently point to extensive research on structurally similar and well-documented analogues, particularly "salvinorin B methoxymethyl ether" (MOM-Sal B) and "salvinorin B ethoxymethyl ether" (EOM-Sal B).

It is possible that the requested compound name contains a typographical error. The available scientific data is rich with information regarding the chemical biology, receptor interactions, and preclinical exploration of the methoxymethyl and ethoxymethyl derivatives of salvinorin B.

If you would like to proceed with an article on the closely related and well-researched compound salvinorin B methoxymethyl ether , please confirm, and a detailed article structured according to your original outline can be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.